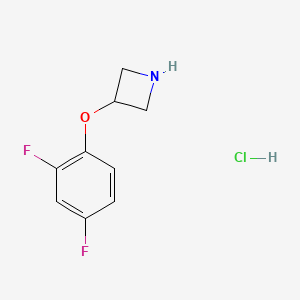

3-(2,4-Difluorophenoxy)azetidine hydrochloride

説明

3-(2,4-Difluorophenoxy)azetidine hydrochloride (CAS: 1241675-84-2) is a fluorinated azetidine derivative characterized by a 2,4-difluorophenoxy group directly attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their conformational rigidity and ability to improve pharmacokinetic properties. The fluorine substituents on the phenoxy ring enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a candidate for drug development, particularly in neurology and oncology .

特性

IUPAC Name |

3-(2,4-difluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOPXZJIMJNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-84-2 | |

| Record name | Azetidine, 3-(2,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)azetidine hydrochloride involves the reaction of 2,4-difluorophenol with azetidine in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature . The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale .

化学反応の分析

Types of Reactions

3-(2,4-Difluorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

科学的研究の応用

Chemistry

3-(2,4-Difluorophenoxy)azetidine hydrochloride is primarily used as a building block in organic synthesis. Its unique structure enables the formation of various derivatives through:

- Oxidation: Can be oxidized to yield corresponding oxides.

- Reduction: Can be reduced to produce its lower oxidation states.

- Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, enhancing the compound's reactivity.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO4, H2O2 | Acidic or Basic | Oxides |

| Reduction | LiAlH4, NaBH4 | Controlled Environment | Reduced Forms |

| Substitution | Amines, Thiols | Catalysts & Solvents | Substituted Derivatives |

Biology

In biological research, this compound is investigated for its interactions with various molecular targets. Studies focus on its binding affinity to enzymes and receptors, which is crucial for understanding its mechanism of action. The compound's potential therapeutic effects are being explored in the context of:

- Neurotransmitter Modulation: It may influence levels of monoamines such as dopamine and serotonin, which are critical for cognitive functions and mood regulation.

- Disease Treatment: Preliminary studies suggest potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter pathways .

Case Study: Neurotransmitter Interaction

A study highlighted that azetidine derivatives can modulate cortical levels of monoamines, indicating potential for treating psychiatric disorders .

Medicine

The pharmaceutical potential of this compound is significant. Its unique structure makes it a candidate for drug development aimed at:

- Antimicrobial Activity: Investigations are ongoing into its efficacy against various pathogens.

- Cancer Treatment: Due to its structural properties, it may serve as a precursor in synthesizing compounds with anti-cancer activity.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Antimicrobial | Treatment against infections | Under Investigation |

| Oncology | Development of anti-cancer drugs | Early-stage Research |

| CNS Disorders | Modulation of neurotransmitter activity | Ongoing Studies |

作用機序

The mechanism of action of 3-(2,4-Difluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen Substitution Patterns

3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride (CAS: N/A)

- Substituents: Bromine (4-position) and methoxy groups (2,5-positions).

- Impact: Bromine’s bulkiness increases steric hindrance, while methoxy groups donate electrons, reducing electrophilicity. This contrasts with the electron-withdrawing fluorines in the target compound, which enhance stability and receptor interactions .

- 3-(4-Chlorophenoxy)azetidine Hydrochloride (CAS: 7606-31-7) Substituent: Chlorine (4-position). Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce metabolic stability but increase lipophilicity. This compound may exhibit different pharmacokinetics due to altered cytochrome P450 interactions .

Fluorine Positional Isomerism

- 3-(3,4-Difluorophenoxy)azetidine Derivatives Example: 4-(2-(3-(3,4-Difluorophenoxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonyl fluoride.

Functional Group Modifications

Methylene Bridge Addition

- 3-((2,4-Difluorophenoxy)methyl)azetidine Hydrochloride (CAS: N/A) Structure: Difluorophenoxy group attached via a methylene (-CH2-) spacer. Solubility may also differ due to altered polarity .

- 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride (CAS: 1864057-70-4) Substituent: Single fluorine (4-position) with a methylene bridge. Impact: Reduced fluorine count decreases electron-withdrawing effects, possibly lowering metabolic stability. The bridge may improve solubility in aqueous media .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | Key Functional Groups |

|---|---|---|---|

| 3-(2,4-Difluorophenoxy)azetidine HCl | Not reported | Moderate (polar solvents) | 2,4-difluorophenoxy, azetidine |

| 3-(4-Chlorophenoxy)azetidine HCl | Not reported | Low (lipophilic solvents) | 4-chlorophenoxy |

| 3-(3,4-Difluorophenoxy)azetidine* | Not reported | High (DMF, DMSO) | Sulfonyl fluoride |

| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl | Not reported | Low (organic solvents) | Bromine, methoxy |

*Derivative with sulfonyl fluoride group.

生物活性

3-(2,4-Difluorophenoxy)azetidine hydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by an azetidine ring and a difluorophenoxy substituent, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10ClF2NO

- Molecular Weight : 221.63 g/mol

- Structure : The compound features a four-membered saturated heterocyclic azetidine ring substituted with a 2,4-difluorophenoxy group.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, influencing various biological pathways. Key areas of interest include:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine neurotransmitter reuptake, which may have implications for mood disorders and neuropharmacology .

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds can inhibit proliferation and induce apoptosis in cancer cell lines such as breast and prostate cancer .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Studies :

- Neuropharmacological Applications :

-

Mechanistic Insights :

- Interaction studies have shown that the compound binds with high affinity to specific biological targets, providing insights into its pharmacological profile and potential therapeutic uses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | C9H10ClF2NO | Different fluorine substitution pattern |

| 3-(Phenoxy)azetidine hydrochloride | C9H11ClNO | Lacks fluorine substituents |

| 3-(Trifluoromethylphenoxy)azetidine | C9H8ClF3NO | Contains trifluoromethyl group |

The presence of fluorine atoms in specific positions enhances lipophilicity and alters pharmacokinetic profiles compared to non-fluorinated analogs.

Q & A

Q. What synthetic routes are available for 3-(2,4-difluorophenoxy)azetidine hydrochloride, and what are the critical reaction conditions?

The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol and an activated azetidine derivative. For example, a similar compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was synthesized via coupling reactions under anhydrous conditions using tetrahydrofuran (THF) as a solvent at low temperatures (0°C) to control reactivity . Key steps include protecting the azetidine nitrogen, followed by deprotection and HCl salt formation. Yield optimization often requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Characterization relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of fluorine substituents and azetidine ring protons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>97%), as reported in commercial catalogs for related azetidine derivatives .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Safety data sheets for structurally similar compounds emphasize:

- Use of personal protective equipment (PPE: gloves, goggles, lab coats).

- Handling in a fume hood to avoid inhalation of fine particles.

- Storage in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Waste disposal via licensed chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. What strategies are employed to address low yields in the synthesis of 3-(2,4-difluorophenoxy)azetidine derivatives?

Low yields often stem from steric hindrance at the azetidine nitrogen or competing side reactions. Mitigation approaches include:

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields for thermally sensitive intermediates .

- Catalytic systems : Palladium or copper catalysts enhance coupling efficiency in aryl ether formation .

- Protecting group optimization : Boc (tert-butoxycarbonyl) groups stabilize the azetidine ring during functionalization .

Q. How does the electronic nature of the 2,4-difluorophenoxy group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent oxygen, enhancing interactions with biological targets (e.g., enzyme active sites). In neuroinflammatory studies, similar compounds showed reduced ROS generation by modulating the NLRP3 inflammasome pathway, likely due to improved binding affinity from fluorine’s electronegativity . Computational modeling (DFT or molecular docking) can further elucidate electronic effects on bioactivity.

Q. What experimental challenges arise in studying the stability of this compound under physiological conditions?

Stability issues include:

- Hydrolysis : The azetidine ring is prone to ring-opening in aqueous media, especially at acidic pH. Stability assays (e.g., HPLC monitoring over 24 hours in PBS) are critical for pharmacokinetic studies .

- Oxidative degradation : Fluorinated aromatic systems may undergo defluorination under UV light, necessitating dark storage conditions .

- Salt dissociation : Hydrochloride salts may dissociate in polar solvents, altering solubility. Ion-pair chromatography can track salt integrity .

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be reconciled?

Discrepancies often arise from differences in metabolic stability or bioavailability. For example, in vitro studies on BV2 microglia showed anti-inflammatory effects via TLR4/NF-κB inhibition , but in vivo efficacy may require formulation adjustments (e.g., liposomal encapsulation) to enhance blood-brain barrier penetration. Comparative metabolomics and pharmacokinetic profiling (e.g., LC-MS/MS) are recommended to identify active metabolites or degradation products .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- LC-MS/MS : Provides high sensitivity and specificity for low-concentration detection in plasma or tissue homogenates.

- Isotope dilution : Deuterated internal standards (e.g., -labeled analogs) improve quantification accuracy .

- Microdialysis : Enables real-time monitoring of compound distribution in preclinical models .

Q. How can researchers design structure-activity relationship (SAR) studies for azetidine-based analogs?

SAR strategies include:

- Systematic substitution : Varying fluorine positions on the phenoxy group or modifying the azetidine ring (e.g., 3-carboxylic acid derivatives) to assess impact on target binding .

- Pharmacophore mapping : Identify critical moieties (e.g., hydrogen bond acceptors from fluorine) using crystallographic or computational data .

- Biological assays : Pair SAR with functional readouts (e.g., IC₅₀ in enzyme inhibition assays) to correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。